BenchChemオンラインストアへようこそ!

TG100435

Src kinase inhibition Prodrug bioactivation FMO metabolism

TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) is a novel, orally active protein tyrosine kinase inhibitor belonging to the 1,2,4-benzotriazine class. It potently inhibits multiple Src family kinases (Src, Lyn, Yes, Lck), the Abl kinase, and the EphB4 receptor tyrosine kinase, with inhibition constants (Ki) ranging from 13 to 64 nM.

Molecular Formula C26H25Cl2N5O
Molecular Weight 494.42
Cat. No. B1193838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG100435
SynonymsTG100435;  TG 100435;  TG100435 .
Molecular FormulaC26H25Cl2N5O
Molecular Weight494.42
Structural Identifiers
SMILESCC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TG100435: Multi-Targeted Src Family Kinase Inhibitor with Unique FMO-Driven Metabolic Activation


TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) is a novel, orally active protein tyrosine kinase inhibitor belonging to the 1,2,4-benzotriazine class [1]. It potently inhibits multiple Src family kinases (Src, Lyn, Yes, Lck), the Abl kinase, and the EphB4 receptor tyrosine kinase, with inhibition constants (Ki) ranging from 13 to 64 nM [1]. TG100435 was discovered through a medicinal chemistry campaign at TargeGen and has demonstrated anti-tumor activity in preclinical human tumor cell line assays and animal models of tumor growth [2].

Why Src Family Kinase Inhibitors Cannot Be Interchanged: The TG100435 Differentiation Case


Src kinase inhibitors are not functionally interchangeable. Despite sharing nominal kinase targets, individual compounds diverge profoundly in their metabolic fate, target spectrum, and pharmacokinetic behavior across species. TG100435 is distinguished by a unique metabolic activation pathway—flavin-containing monooxygenase (FMO)-mediated conversion to the N-oxide metabolite TG100855, which is 2 to 9 times more potent than the parent compound [1]. This bioactivation mechanism, coupled with cyclic interconversion between parent and metabolite [2], means that in vivo kinase inhibition cannot be extrapolated from in vitro TG100435 potency data alone. Substituting TG100435 with dasatinib, bosutinib, or saracatinib—all of which are primarily cleared via CYP3A4-mediated oxidation and lack an equipotent active metabolite—introduces fundamentally different pharmacology that confounds cross-study comparisons and compromises experimental reproducibility.

TG100435 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


Metabolic Bioactivation to a 2–9× More Potent N-Oxide Metabolite (TG100855)

TG100435 undergoes FMO-mediated N-oxidation to TG100855, a metabolite that is 2 to 9 times more potent than the parent compound against Src family kinases [1]. This metabolic activation has no equivalent among the major comparator Src inhibitors: dasatinib is primarily cleared by CYP3A4-mediated oxidation and does not yield a more active metabolite [2]; bosutinib and saracatinib likewise lack a bioactivation step that amplifies kinase inhibition. Consequently, the overall tyrosine kinase inhibition achieved after oral administration of TG100435 in animal models is substantially greater than what would be predicted from the parent compound's intrinsic Ki values alone [1].

Src kinase inhibition Prodrug bioactivation FMO metabolism

FMO-Dependent Bioactivation Versus CYP450-Dependent Clearance: A Metabolic Pathway Distinction

TG100435 total metabolic flux in human liver microsomes is completely inhibited by the combination of methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor), demonstrating that only FMO and CYP3A4 contribute to its metabolism [1]. Critically, TG100855 formation is markedly inhibited (~90%) by methimazole alone or by heat inactivation (>99%), establishing FMO3 as the primary enzyme responsible for the crucial bioactivation step [1]. In contrast, dasatinib is predominantly cleared by CYP3A4-mediated oxidative metabolism [2]. This difference carries practical significance: FMO enzymes are generally less susceptible to common drug-drug interactions and genetic polymorphisms that affect CYP450 enzymes, potentially conferring more predictable pharmacokinetics for TG100435 in polypharmacy contexts.

Drug metabolism FMO enzymes Drug-drug interaction risk

Cyclic Metabolic Interconversion Sustains Active Inhibitor Pool

TG100435 and its N-oxide metabolite TG100855 are metabolically interconverted: FMO enzymes catalyze the forward N-oxidation of TG100435 to TG100855, while cytochrome P450 reductase mediates the retroreduction of TG100855 back to TG100435 [1]. The N-oxidation reaction is approximately 15 times faster than the retroreduction, establishing a net forward flux toward the more potent metabolite while maintaining a recyclable reservoir of both species [1]. This cyclic interconversion has no documented equivalent in the metabolic pathways of dasatinib, bosutinib, or saracatinib, which undergo unidirectional oxidative clearance without enzymatic regeneration of the parent inhibitor.

Metabolic cycling Retroreduction Sustained kinase inhibition

EphB4-Inclusive Multi-Target Profile Distinct from Src/Abl Dual Inhibitors

TG100435 inhibits a panel of six kinases—Src, Lyn, Abl, Yes, Lck, and EphB4—with Ki values ranging from 13 to 64 nM [1]. The inclusion of EphB4, a receptor tyrosine kinase involved in angiogenesis and tumor progression, distinguishes TG100435 from the dual Src/Abl inhibitors dasatinib (which shows only weak EphB4 activity with an IC50 of approximately 930 nM in cellular autophosphorylation assays [2]) and bosutinib (whose primary reported targets are Src and Abl at IC50 values of 1.2 nM and 1 nM, respectively [3]). While dasatinib does inhibit certain ephrin receptors, its reported EphB4 NanoBRET IC50 is 6.6 nM [4], highlighting that the target rank order and relative potency distribution across the kinome differ meaningfully between these agents.

Kinase selectivity profiling EphB4 receptor tyrosine kinase Multi-targeted kinase inhibitor

Species-Divergent Oral Bioavailability: Superior Mouse Exposure Versus Dasatinib

TG100435 exhibits highly species-dependent oral bioavailability: 74% in mouse, 23% in rat, and 11% in dog, with corresponding systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg [1]. In contrast, dasatinib demonstrates a different species pattern: 14% (mouse), ~20% (rat), and 34% (dog), with clearance values of 62, 26, and 25 ml/min/kg [2]. TG100435 thus provides approximately 5.3-fold higher oral exposure in the mouse than dasatinib, making it a preferred tool compound for murine xenograft and syngeneic tumor models where high and sustained target coverage is required. However, TG100435's oral bioavailability in dog (11%) is lower than dasatinib's (34%), indicating that the choice of preclinical species must be carefully aligned with the compound's pharmacokinetic properties.

Oral bioavailability Preclinical pharmacokinetics Species scaling

Optimal Research Applications for TG100435 Based on Quantified Differential Properties


Murine Xenograft and Syngeneic Tumor Efficacy Studies Requiring High Oral Exposure

TG100435's 74% oral bioavailability in mice—5.3-fold higher than dasatinib's 14%—makes it the preferred Src family kinase inhibitor for oral dosing in murine oncology models where maximizing systemic exposure is critical for demonstrating proof-of-concept anti-tumor activity [1]. Coupled with metabolic bioactivation to the 2–9× more potent TG100855 metabolite, the effective in vivo kinase inhibition is substantially amplified beyond what in vitro IC50 or Ki values predict [1]. Researchers designing mouse xenograft or syngeneic tumor studies should select TG100435 when high and sustained target coverage is a primary experimental requirement.

Drug-Drug Interaction Risk Assessment Studies Leveraging FMO-Dependent Metabolism

TG100435's unique dependence on FMO3 for bioactivation, rather than CYP3A4-dominated clearance, positions it as a valuable probe for studying FMO-mediated drug metabolism and its implications for drug-drug interactions (DDI) [1]. Co-incubation studies with methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor) provide a well-characterized experimental framework for dissecting the relative contributions of FMO and CYP450 pathways to overall metabolic flux [2]. For industrial DDI risk assessment programs, TG100435 serves as a reference compound whose metabolic pathway is orthogonal to the CYP450-centric metabolism of most kinase inhibitors, enabling controlled comparison of DDI liability between FMO- and CYP450-dependent agents.

EphB4-Integrated Kinase Selectivity Profiling and Angiogenesis Research

TG100435 inhibits EphB4 with the same Ki range (13–64 nM) as its Src family targets, providing a uniformly potent multi-target profile that includes a receptor tyrosine kinase implicated in tumor angiogenesis [1]. This balanced inhibition spectrum is not replicated by dasatinib (which shows weaker EphB4 activity relative to its picomolar Src/Abl potency) or bosutinib (which lacks reported EphB4 activity at comparable concentrations) [3]. For angiogenesis and vascular biology research programs requiring concurrent inhibition of Src family kinases and EphB4 signaling, TG100435 offers a single-agent solution that avoids the confounding pharmacology of combining multiple selective inhibitors.

Metabolic Cycling and Prodrug Concept Studies in Preclinical Pharmacology

TG100435 and its N-oxide metabolite TG100855 undergo cyclic metabolic interconversion, with the forward N-oxidation reaction proceeding approximately 15-fold faster than the retroreduction [1]. This creates a dynamic equilibrium system that is distinct from conventional linear drug clearance and is not observed with dasatinib, bosutinib, or saracatinib. TG100435 thus provides a unique experimental tool for studying the pharmacokinetic-pharmacodynamic consequences of metabolic cycling, including sustained target engagement, hysteresis in concentration-effect relationships, and the impact of enzyme-mediated interconversion on in vivo efficacy predictions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG100435

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.